molecular formula C6H6INO4 B1681665 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate CAS No. 39028-27-8

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate

Cat. No.: B1681665
CAS No.: 39028-27-8
M. Wt: 283.02 g/mol
InChI Key: VRDGQQTWSGDXCU-UHFFFAOYSA-N
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Description

It is commonly used in bioconjugate chemistry and as a coupling agent for the chemoselective conjugation of proteins and enzymes. This compound is known for its role in the synthesis of hybrid anticonvulsants and its applications in monoclonal antibody production.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate has a wide range of scientific research applications:

    Anticonvulsant Agent Synthesis: It is instrumental in the design and synthesis of new hybrid anticonvulsants.

    Monoclonal Antibody Production: Enhances monoclonal antibody production in Chinese hamster ovary cell cultures by suppressing cell growth and increasing cell-specific glucose uptake rate.

    Bioconjugate Chemistry: Used for the efficient synthesis of heterobifunctional coupling agents, facilitating various biochemical applications.

Mechanism of Action

Target of Action

N-Succinimidyl Iodoacetate (SIA Crosslinker) is primarily targeted towards molecules containing primary amines and sulfhydryl groups . These targets play a crucial role in various biological processes, including protein synthesis and function.

Mode of Action

The compound interacts with its targets through two key reactions :

Biochemical Pathways

The compound affects the biochemical pathways involving proteins with primary amines and sulfhydryl groups . The formation of amide and thioether bonds can lead to changes in protein structure and function, affecting downstream effects in the associated biochemical pathways.

Result of Action

The result of the compound’s action is the formation of stable amide and thioether bonds with target molecules . This can lead to the creation of cross-linked proteins or the conjugation of different molecules, which can have various molecular and cellular effects depending on the specific targets involved.

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The compound’s reactivity towards primary amines and sulfhydryl groups is pH-dependent, with optimal activity observed at pH 7-9 for amine reaction and pH > 7.5 for sulfhydryl reaction.

Biochemical Analysis

Biochemical Properties

N-Succinimidyl Iodoacetate interacts with various biomolecules, primarily amino and sulfhydryl groups . It is known for its reactive groups: NHS ester and iodoacetyl . The NHS ester reacts with primary amines at pH 7-9 to form a stable amide bond, while the iodoacetyl group reacts with sulfhydryl groups at pH > 7.5 to form a stable thioether bond .

Cellular Effects

The effects of N-Succinimidyl Iodoacetate on cells are primarily observed in its ability to inhibit glycolysis . It is known for its ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This inhibition can lead to a decrease in cellular lactate production and can cause a delayed cell death .

Molecular Mechanism

The molecular mechanism of N-Succinimidyl Iodoacetate involves its interaction with biomolecules at the molecular level. The NHS ester of N-Succinimidyl Iodoacetate reacts with primary amines to form a stable amide bond, while the iodoacetyl group reacts with sulfhydryl groups to form a stable thioether bond . These reactions allow N-Succinimidyl Iodoacetate to exert its effects, including enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Succinimidyl Iodoacetate can change over time. For instance, exposure of astroglia-rich primary cultures to N-Succinimidyl Iodoacetate in concentrations of up to 1 mM can cause a delayed cell death that is detectable after 90 minutes of incubation .

Metabolic Pathways

N-Succinimidyl Iodoacetate plays a role in the metabolic pathway of glycolysis . It is known to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a pivotal role in the glycolytic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate typically involves the reaction of iodoacetic acid with N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and thiols to form amide and thioester bonds, respectively.

    Coupling Reactions: It is used as a coupling agent in bioconjugate chemistry to link proteins and enzymes.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Solvents: Dichloromethane, ethanol

    Catalysts: Dicyclohexylcarbodiimide (DCC)

Major Products Formed

    Amides: Formed by the reaction with amines

    Thioesters: Formed by the reaction with thiols

Comparison with Similar Compounds

Similar Compounds

    N-Succinimidyl Acrylate: Another coupling agent used in bioconjugate chemistry.

    2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Used for the synthesis of thiazole, pyrazole, and pyridine derivatives.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate is unique due to its specific application in the synthesis of hybrid anticonvulsants and its ability to enhance monoclonal antibody production. Its reactivity with nucleophiles and its role in bioconjugate chemistry make it a valuable compound in various scientific research fields.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDGQQTWSGDXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391202
Record name 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39028-27-8
Record name Iodoacetic acid N-hydroxysuccinimide ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39028-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodoacetic acid N-hydroxysuccinimide ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

40 nm dextran-coated iron oxide nanoparticles (NP; 115,000 g/mole per iron core) were dissolved in 1× phosphate buffered saline (PBS; 137 mM NaCl, 10 mM Phosphate, 2.7 mM KCl, pH 7.4) at a concentration of 2 mg/mL. Vivotag-750 fluorophore was labeled on the NPs such that each NP has around 2 VT-750 fluorophores. The linker N-succinimidyl iodoacetate (SIA) was dissolved in DMSO at 20 mg/mL. The two solutions were mixed to obtain a 1-to-7 mass ratio between iron oxide NPs and SIA for 2 hr at room temperature with shaking. Size exclusion chromatography (column diameter×height=1 cm×30 cm; media: Sephadex G-50-coarse) was used to separate out the excess SIA and to exchange NPs into borate buffer (50 mM sodium borate, 5 mM EDTA, pH 8.3).
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Synthesis routes and methods II

Procedure details

N-Hydroxysuccinimide (1 g, 8.7 mmole), iodoacetic acid (8.7 mmole, 1.6 g), and DCC (8.7 mmole, 1.7 g) were added to 250 mL of EtOAc and the mixture was stirred at room temperature for 5 hours. The mixture was filtered and the filtrate concentrated to dryness in vacuo. The residue was crystallized from ethanol to yield 1.74 g (71%) of white crystals, mp 148-150° C.
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71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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